molecular formula C18H14FN3O3 B4417856 2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide

2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B4417856
M. Wt: 339.3 g/mol
InChI Key: REJWRZSWEXSSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies for the treatment of various cancers, including lung cancer and melanoma.

Mechanism of Action

2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide inhibits the activity of various kinases by binding to the ATP-binding site of the kinase domain. This binding results in the inhibition of the kinase activity, which in turn leads to the inhibition of downstream signaling pathways involved in the development and progression of cancer. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which further contributes to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung cancer and melanoma. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which further contributes to its anticancer effects. Furthermore, this compound has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for various kinases involved in the development and progression of cancer. Additionally, this compound has been shown to have promising results in preclinical studies for the treatment of various cancers, including lung cancer and melanoma. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide in scientific research. One potential direction is the development of more potent and selective inhibitors of various kinases involved in the development and progression of cancer. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in the treatment of various cancers. Furthermore, the potential synergistic effects of this compound with other anticancer agents should be further explored. Finally, the potential use of this compound in combination with immunotherapy for the treatment of cancer should be investigated.

Scientific Research Applications

2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide has been extensively used in scientific research for its potential therapeutic applications. This compound has been shown to inhibit the activity of various kinases, including FGFR1, FGFR2, and VEGFR2, which are involved in the development and progression of cancer. In preclinical studies, this compound has been shown to have promising results in inhibiting the growth and proliferation of various cancer cell lines, including lung cancer and melanoma. Additionally, this compound has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

2-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)21-16(23)10-22-9-14(17(24)18(20)25)13-3-1-2-4-15(13)22/h1-9H,10H2,(H2,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJWRZSWEXSSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide
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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide
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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide
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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide
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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide
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2-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide

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